Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate
Description
Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a Boc-protected indole derivative featuring a bromomethyl (-CH2Br) group at position 3 and a trifluoromethyl (-CF3) group at position 5. The tert-butoxycarbonyl (Boc) group at the indole nitrogen enhances stability and facilitates further synthetic modifications. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactive bromomethyl group, which enables alkylation, cross-coupling, or nucleophilic substitution reactions .
Properties
Molecular Formula |
C15H15BrF3NO2 |
|---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H15BrF3NO2/c1-14(2,3)22-13(21)20-8-9(7-16)11-6-10(15(17,18)19)4-5-12(11)20/h4-6,8H,7H2,1-3H3 |
InChI Key |
FKQQXJIQPXZOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide and a radical initiator.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Key Functional Groups and Structural Features
-
Indole Core : A fused bicyclic aromatic system (benzene + pyrrole), known for bioactivity in pharmaceuticals and agrochemicals.
-
Bromomethyl Group (3-position) : A reactive leaving group, enabling nucleophilic substitution.
-
Trifluoromethyl Group (5-position) : Electron-withdrawing, influencing electronic properties and reactivity.
-
Tert-butyl Ester : Protects the carboxylic acid group, stabilizing the molecule during synthesis.
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., azide, amines, or alkoxides). This pathway is critical for synthesizing derivatives with modified biological activity.
-
Example : Reaction with sodium azide replaces Br with an azide group, forming a bioisosteric analog.
-
Mechanism : The bromine atom acts as a good leaving group due to its high electronegativity and bond polarization.
Oxidation
The indole core or bromomethyl group may undergo oxidation under specific conditions.
-
Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.
-
Products : Oxidation could yield epoxides, ketones, or quinones, depending on the site of attack.
Reduction
Reduction reactions may alter functional groups, though specific pathways for this compound are less documented.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Potential Products : Reduced derivatives (e.g., hydroxymethyl groups) or modified heterocycles.
Annulation Reactions
While not explicitly demonstrated for this compound, related indole derivatives undergo carbene-catalyzed annulations to form complex ring systems. For example, N-heterocyclic carbene (NHC) catalysts may facilitate cycloadditions or Michael additions, as observed in similar indole systems .
Reaction Conditions and Mechanisms
| Reaction Type | Reagents/Solvents | Temperature/Conditions | Key Considerations |
|---|---|---|---|
| Substitution | Sodium azide, DMF | Room temperature | Steric hindrance at 3-position may affect kinetics. |
| Oxidation | KMnO₄, acidic conditions | Heated | Selectivity depends on electron density of reactive sites. |
| Reduction | LiAlH₄, THF | 0°C to room temperature | Avoid over-reduction of sensitive groups. |
Structural Analogues Comparison
| Compound | CAS Number | Substituents | Key Difference |
|---|---|---|---|
| Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate | 96551-21-2 | Bromomethyl, no CF₃ | Simpler structure; lacks trifluoromethyl group . |
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bromomethyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable complexes .
Comparison with Similar Compounds
Substituent Variations at Position 3
The reactivity and applications of indole derivatives heavily depend on substituents at position 3. Key comparisons include:
Key Insights :
Substituent Variations at Position 5
The electron-withdrawing trifluoromethyl group at position 5 distinguishes the target compound from analogs with electron-donating groups:
Key Insights :
Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Target Compound | ~365.16 | Not reported | Low polarity due to -CF3 |
| 6a (Pyrimidinyl derivative) | 365.38 | 176–177 | Moderate in DCM/THF |
| 6b (2-Nitrophenyl pyrimidinyl) | 410.39 | 72–73 | Soluble in polar aprotic solvents |
| tert-Butyl 3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate | 286.35 | Oil | High in THF/EtOAc |
Key Insights :
- Bromomethyl and -CF3 groups reduce solubility in aqueous media compared to hydroxyl or methoxy derivatives.
- Pyrimidinyl derivatives exhibit higher melting points due to crystallinity from aromatic stacking .
Biological Activity
Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole ring, a bromomethyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : Compounds containing indole structures have been shown to inhibit various enzymes, including kinases that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Receptor Interaction : The indole moiety can interact with multiple receptors involved in cell signaling pathways, potentially modulating their activity and leading to various biological effects, including anti-inflammatory and anticancer properties.
- Induction of Apoptosis : Some studies suggest that indole derivatives can induce programmed cell death in cancer cells, enhancing their potential as anticancer agents.
Case Studies
- Anticancer Activity : A study examining related indole derivatives demonstrated significant anticancer properties with IC50 values in the low micromolar range. For instance, compounds similar to this compound exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent antitumor activity compared to doxorubicin (IC50 3.23 µg/mL) .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of indole derivatives, revealing that certain compounds inhibited bacterial growth effectively, suggesting potential applications in treating infections .
Comparative Analysis
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate | 96551-21-2 | Lacks trifluoromethyl group; simpler structure |
| Tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate | 1419874-03-5 | Contains cyanomethyl group; different reactivity profile |
| Tert-butyl 5-chloro-3-(bromomethyl)-1H-indole-1-carboxylate | 168143-76-8 | Chlorine instead of trifluoromethyl; alters properties |
This comparison illustrates how variations in substituents affect the chemical behavior and potential applications of these compounds.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving bromination and esterification processes. The presence of the bromine and trifluoromethyl groups enhances its reactivity, making it a versatile intermediate for further chemical transformations .
Potential applications include:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Material Science : Due to its unique chemical properties that may be exploited in creating novel materials.
Q & A
Q. What are common synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Indole Core Functionalization : Bromination at position 3 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature) .
Trifluoromethyl Introduction : Electrophilic trifluoromethylation at position 5 via copper-mediated cross-coupling or direct substitution, depending on precursor availability .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis. For example, Boc protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Key Considerations : Reaction intermediates should be purified via flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate high-purity products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions. For example, the bromomethyl group (CH₂Br) shows characteristic splitting patterns (e.g., δ ~4.3–4.5 ppm as a singlet or doublet) . The trifluoromethyl group (CF₃) appears as a distinct quartet in 19F NMR .
- IR Spectroscopy : Identifies carbonyl stretches (C=O, ~1740 cm⁻¹) from the Boc group and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 368.02 for C₁₄H₁₂BrF₃NO₂) .
Q. What types of chemical reactions are facilitated by the bromomethyl substituent?
- Methodological Answer : The bromomethyl group enables:
- Nucleophilic Substitution : Replacement with amines (e.g., forming C-N bonds) or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .
- Elimination Reactions : Dehydrohalogenation to generate alkenes under strong bases (e.g., DBU) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during bromomethylation?
- Methodological Answer :
- Stoichiometric Control : Use a 1.1–1.3 molar ratio of NBS to substrate to avoid over-bromination .
- Temperature Modulation : Conduct reactions at 0°C to suppress side reactions (e.g., di-bromination) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective bromination .
- Purification : Employ gradient elution in column chromatography (e.g., 5–20% ethyl acetate/hexane) to separate mono- and di-substituted byproducts .
Q. What strategies can resolve contradictions in NMR data when unexpected peaks appear post-synthesis?
- Methodological Answer :
- Deuteration : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent artifacts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Dynamic NMR : Assess rotational barriers of hindered substituents (e.g., tert-butyl groups) causing peak splitting .
- Comparative Analysis : Cross-reference with published spectra of analogous indole derivatives .
Q. How can X-ray crystallography using SHELX software aid in confirming the compound’s structure?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane).
- Refinement with SHELXL : Resolve heavy atom (Br) positions using direct methods, followed by full-matrix least-squares refinement .
- Validation : Check for R-factor convergence (<5%) and validate bond lengths/angles against Cambridge Structural Database (CSD) entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
